molecular formula C9H7ClN2OS2 B2690326 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide CAS No. 1206997-00-3

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2690326
CAS No.: 1206997-00-3
M. Wt: 258.74
InChI Key: CDFRQBKGPGBODG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a thiazole and a thiophene ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. Thiazoles, the parent material for this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been reported to have a strong inhibitory and killing effect on bacteria, fungi, and algae .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported to have good stability and low degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it has a significant effect on biological slime peeling .

Metabolic Pathways

This compound is involved in various metabolic pathways. Thiazoles, the parent material for this compound, are naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is easily soluble in water, low carbon alcohol, and ethylene glycol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 3-methyl-1,2-thiazol-5-amine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-1,2-thiazol-3-one
  • 2-methyl-1,2-thiazol-3-one
  • Benzothiazole derivatives

Uniqueness

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This combination is less common compared to other thiazole or thiophene derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRQBKGPGBODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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